molecular formula C16H20F3NO5 B8119571 2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid

2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid

Cat. No.: B8119571
M. Wt: 363.33 g/mol
InChI Key: OFHNCUWWHULLQM-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a tert-butoxycarbonylamino group, a methoxy group, and a trifluoromethylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the propionic acid backbone: The protected amino group is then reacted with a suitable propionic acid derivative to form the propionic acid backbone.

    Introduction of the methoxy and trifluoromethylphenyl groups: The methoxy and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Deprotection of the amino group: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butoxycarbonylamino-3-(2-methoxyphenyl)-propionic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-tert-Butoxycarbonylamino-3-(4-trifluoromethylphenyl)-propionic acid: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

2-tert-Butoxycarbonylamino-3-(2-methoxy-4-trifluoromethylphenyl)-propionic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-methoxy-4-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(13(21)22)7-9-5-6-10(16(17,18)19)8-12(9)24-4/h5-6,8,11H,7H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHNCUWWHULLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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